2-piperidin-1-ylbutan-1-amine

Medicinal Chemistry Physicochemical Properties Lipophilicity

Select 2-piperidin-1-ylbutan-1-amine for your CNS medicinal chemistry programs. With XLogP3 1.1, 3 rotatable bonds, and TPSA 29.3 Ų, this conformationally restrained piperidine building block delivers unique property diversity to screening collections. It serves as a direct replacement for more polar (e.g., 1-(2-aminoethyl)piperidine) or more flexible (e.g., 4-(piperidin-1-yl)butan-1-amine) building blocks, enabling precise control of lipophilicity and permeability. Available at ≥95% purity with CoA documentation for reproducible parallel synthesis and SAR refinement.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 857243-06-2
Cat. No. B1368028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-piperidin-1-ylbutan-1-amine
CAS857243-06-2
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCC(CN)N1CCCCC1
InChIInChI=1S/C9H20N2/c1-2-9(8-10)11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
InChIKeyGAESVMYMWLXWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidin-1-ylbutan-1-amine (CAS 857243-06-2): Overview and Procurement Identification


2-Piperidin-1-ylbutan-1-amine (CAS 857243-06-2), also known as 2-(1-piperidinyl)-1-butanamine, is a secondary aliphatic amine featuring a piperidine ring linked to a butan-1-amine chain [1]. With a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol, this compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis [1]. It is available from major suppliers in research-grade purity (typically ≥95%) and is employed in the construction of more complex pharmacophores, particularly those requiring a conformationally flexible basic amine motif .

2-Piperidin-1-ylbutan-1-amine: Why In-Class Compounds Cannot Be Simply Interchanged


Within the class of piperidinyl alkylamines, seemingly minor structural variations—such as the length of the alkyl linker or the position of the amine group—profoundly alter physicochemical properties like lipophilicity and molecular flexibility [1]. Generic substitution without empirical validation carries significant risk in medicinal chemistry campaigns, where these parameters directly influence permeability, solubility, target binding, and metabolic stability [2]. The quantitative evidence below demonstrates how 2-piperidin-1-ylbutan-1-amine occupies a distinct property space relative to its closest analogs, underscoring its non-fungibility in structure-activity relationships.

Quantitative Differentiation: 2-Piperidin-1-ylbutan-1-amine vs. Closest Analogs


Comparative Lipophilicity (XLogP3): Distinct Partitioning Behavior vs. Positional Isomers

2-Piperidin-1-ylbutan-1-amine exhibits a computed XLogP3 value of 1.1, indicating higher lipophilicity compared to the regioisomer 4-(piperidin-1-yl)butan-1-amine (XLogP3 = 0.9) and the shorter-chain analog 1-(2-aminoethyl)piperidine (XLogP3 = 0.4) [1]. This difference of 0.2 to 0.7 log units translates to a 1.6-fold to 5-fold higher predicted partition coefficient, which can significantly impact membrane permeability and tissue distribution profiles in early-stage drug discovery [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Molecular Flexibility (Rotatable Bonds): Reduced Conformational Entropy Penalty

The target compound possesses 3 rotatable bonds, whereas the positional isomer 4-(piperidin-1-yl)butan-1-amine has 4 rotatable bonds [1]. This reduction in freely rotating bonds suggests a lower conformational entropy penalty upon binding to a biological target, a principle supported by thermodynamic considerations in drug-receptor interactions [2].

Drug Design Conformational Analysis Molecular Flexibility

Structural Alignment with CNS Drug Space: β-Ethyl Motif Prevalence

The β-ethyl substitution on the ethanamine linker (forming a butan-1-amine chain) is a recognized structural feature in many centrally acting agents, including certain repaglinide synthesis intermediates and analogs of piperidine-based CNS drugs [1]. Unlike the simpler ethylamine analogs, this specific branched-chain motif offers a balance of steric bulk and flexibility that is often exploited to modulate off-target effects and metabolic stability [1].

CNS Drug Discovery Structure-Activity Relationship Privileged Scaffolds

Procurement-Grade Purity and Specification: Certified Analytical Data Availability

2-Piperidin-1-ylbutan-1-amine is offered with a minimum purity specification of 95% from major suppliers such as Aladdin Scientific, with some vendors providing Certificates of Analysis (CoA) including HPLC, NMR, and MS spectra upon request . This level of documentation and purity control surpasses that of many lesser-characterized analogs, which are often available only as custom synthesis items with limited analytical data .

Chemical Procurement Quality Control Analytical Chemistry

Strategic Deployment of 2-Piperidin-1-ylbutan-1-amine in R&D Programs


CNS Lead Optimization Requiring Moderately Lipophilic Amine Warheads

Given its XLogP3 of 1.1, 2-piperidin-1-ylbutan-1-amine is an ideal candidate for CNS programs seeking to balance blood-brain barrier permeability with aqueous solubility [1]. It serves as a direct replacement for more polar (e.g., 1-(2-aminoethyl)piperidine) or more flexible (e.g., 4-(piperidin-1-yl)butan-1-amine) building blocks when moderate lipophilicity and reduced conformational entropy are desired to enhance target engagement [1].

Scaffold Hopping and Patent Expansion in Antidiabetic Agents

As documented in patent literature, β-ethyl piperidine motifs are integral to the synthesis of repaglinide and related meglitinide analogs [2]. 2-Piperidin-1-ylbutan-1-amine provides a direct entry point for generating novel analogues with potentially improved off-target profiles, offering a strategic tool for medicinal chemists seeking to navigate crowded intellectual property landscapes [2].

Reliable Building Block for High-Throughput Chemistry Libraries

With confirmed commercial availability at ≥95% purity and the option for detailed CoA documentation, this compound is suitable for inclusion in parallel synthesis arrays where reproducibility is paramount . Its distinct physicochemical signature (e.g., 3 rotatable bonds, TPSA 29.3 Ų) ensures it contributes unique property diversity to screening collections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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